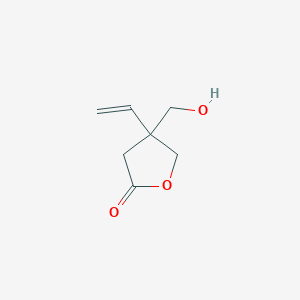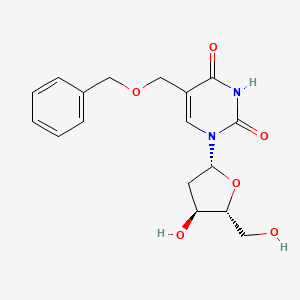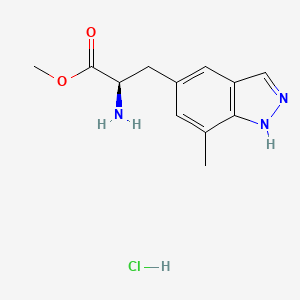
Methyl (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride is a compound that belongs to the class of indazole derivatives. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through transition metal-catalyzed reactions, reductive cyclization reactions, or metal-free reactions involving azidobenzaldehydes and amines.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines as nucleophiles.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the intended therapeutic application .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A parent compound with a similar indazole core structure.
2H-indazole: Another indazole derivative with different substitution patterns.
Indazole-3-carboxylic acid: A compound with a carboxylic acid group at the 3-position of the indazole ring.
Uniqueness
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H16ClN3O2 |
|---|---|
Molecular Weight |
269.73 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-7-3-8(5-10(13)12(16)17-2)4-9-6-14-15-11(7)9;/h3-4,6,10H,5,13H2,1-2H3,(H,14,15);1H/t10-;/m1./s1 |
InChI Key |
FNDDCJUEQKEEQV-HNCPQSOCSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)OC)N.Cl |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


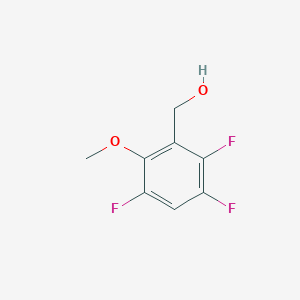
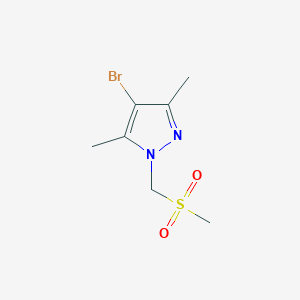
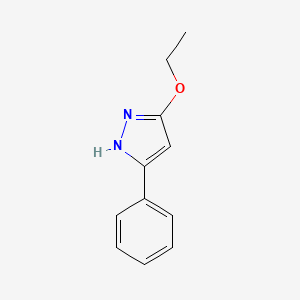
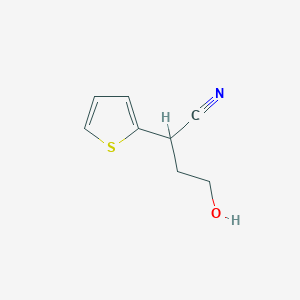
![4-pentyl-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B8388222.png)
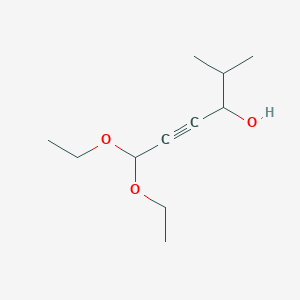
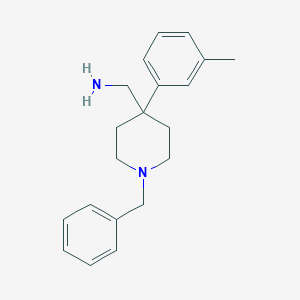
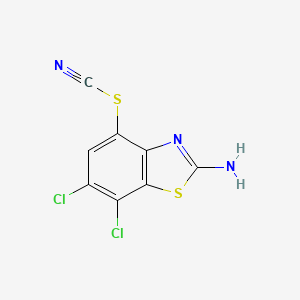
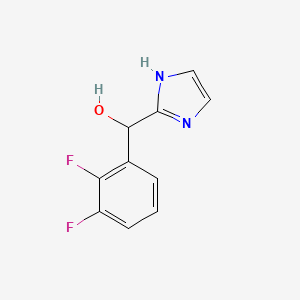
![1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone](/img/structure/B8388245.png)
![Methyl alpha-[p-(p-chlorophenoxy)phenyl]acetate](/img/structure/B8388256.png)
